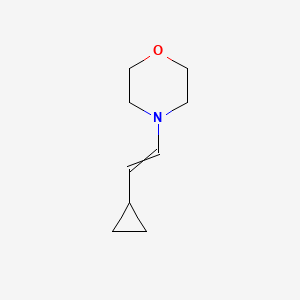

4-(2-Cyclopropylethenyl)morpholine

Description

Structure

3D Structure

Properties

CAS No. |

142327-90-0 |

|---|---|

Molecular Formula |

C9H15NO |

Molecular Weight |

153.225 |

IUPAC Name |

4-(2-cyclopropylethenyl)morpholine |

InChI |

InChI=1S/C9H15NO/c1-2-9(1)3-4-10-5-7-11-8-6-10/h3-4,9H,1-2,5-8H2 |

InChI Key |

HGLFQUPALBSKHP-UHFFFAOYSA-N |

SMILES |

C1CC1C=CN2CCOCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 4-(2-Cyclopropylethenyl)morpholine: A Technical Guide

Disclaimer: As of the latest literature search, specific experimental data for the synthesis and characterization of 4-(2-Cyclopropylethenyl)morpholine is not available. This guide, therefore, presents a predictive methodology based on established synthetic routes and characterization data for analogous morpholine derivatives. The provided protocols and data are intended for research and development purposes and should be adapted and verified experimentally.

Introduction

Morpholine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal and organic chemistry due to their wide range of biological activities and applications as synthetic intermediates.[1][2][3] The introduction of a cyclopropylethenyl substituent at the 4-position of the morpholine ring is anticipated to yield a novel compound with unique physicochemical properties and potential biological relevance. This technical guide outlines a proposed synthetic pathway and predicted analytical characterization for this compound.

Proposed Synthesis

The synthesis of this compound can be hypothetically achieved through the condensation reaction of morpholine with cyclopropanecarboxaldehyde. This method is analogous to the preparation of similar enamines, such as 4-(2-methylpropenyl)morpholine from morpholine and isobutyraldehyde.[4] The reaction proceeds via an exothermic addition of the secondary amine to the aldehyde, followed by the azeotropic removal of water to drive the equilibrium towards the enamine product.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Materials:

-

Morpholine

-

Cyclopropanecarboxaldehyde

-

Toluene (or another suitable solvent for azeotropic distillation)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or similar setup for azeotropic water removal

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer or overhead stirrer)

-

Heating mantle

-

Vacuum distillation setup

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add morpholine (1.0 equivalent).

-

Slowly add cyclopropanecarboxaldehyde (1.05 equivalents) to the stirred morpholine. The reaction is expected to be exothermic. Control the temperature with an ice bath if necessary.

-

Add toluene to the reaction mixture to facilitate azeotropic removal of water.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound as a liquid.

Predicted Characterization Data

The following table summarizes the predicted physicochemical and spectroscopic data for this compound based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C9H15NO |

| Molecular Weight | 153.22 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Predicted to be in the range of 80-100 °C at reduced pressure (e.g., 10-15 mmHg), based on similar structures. |

| 1H NMR | δ (ppm): ~0.4-0.8 (m, 4H, cyclopropyl CH2), ~1.2-1.6 (m, 1H, cyclopropyl CH), ~2.7-3.0 (t, 4H, morpholine N-CH2), ~3.6-3.9 (t, 4H, morpholine O-CH2), ~4.5-5.0 (d, 1H, =CH-N), ~5.5-6.0 (dd, 1H, cyclopropyl-CH=). The exact shifts and coupling constants would need experimental verification. |

| 13C NMR | δ (ppm): ~5-10 (cyclopropyl CH2), ~10-15 (cyclopropyl CH), ~45-50 (morpholine N-CH2), ~65-70 (morpholine O-CH2), ~100-110 (=CH-N), ~130-140 (cyclopropyl-CH=). |

| IR (Infrared) Spectroscopy | ν (cm-1): ~2950-2800 (C-H stretch), ~1650 (C=C stretch of enamine), ~1120 (C-O-C stretch of morpholine). |

| Mass Spectrometry (EI) | m/z: Predicted molecular ion peak at 153 [M]+. Fragmentation pattern would likely show losses of fragments of the morpholine and cyclopropylethenyl groups. |

Safety Considerations

-

Morpholine is a corrosive and flammable liquid.[5]

-

Cyclopropanecarboxaldehyde is expected to be an irritant.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and characterization of the novel compound this compound. The proposed synthetic route is based on well-established enamine formation chemistry, and the predicted analytical data serves as a benchmark for researchers aiming to synthesize and characterize this molecule. Experimental validation of these predictions is a necessary next step to fully elucidate the properties of this compound and explore its potential applications in drug development and other scientific fields.

References

"4-(2-Cyclopropylethenyl)morpholine CAS number and IUPAC name"

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide on 4-(2-Cyclopropylethenyl)morpholine is a theoretical document based on established chemical principles and data from analogous compounds. To date, "this compound" is not indexed with a specific CAS number in major chemical databases, suggesting it may be a novel compound with limited to no published experimental data. The information provided herein, including physical properties, synthetic protocols, and biological activities, is therefore predictive and intended for research and development purposes.

Introduction

Morpholine and its derivatives are prominent scaffolds in medicinal chemistry, valued for their favorable physicochemical properties and broad range of biological activities.[1][2] The incorporation of a morpholine ring can enhance the pharmacokinetic profile of a drug candidate.[2] Similarly, the cyclopropyl group is a desirable feature in modern drug design, known for its ability to increase potency, metabolic stability, and modulate electronic properties.[3][4][5]

This guide provides a comprehensive overview of the chemical identity, a proposed synthetic route, and the potential biological significance of the novel compound this compound.

Chemical Identification

Based on systematic nomenclature rules, the chemical identifiers for this compound have been determined.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H15NO |

| Molecular Weight | 153.22 g/mol |

| CAS Number | Not Assigned |

Predicted Physicochemical Properties

The following properties are estimated based on the chemical structure and data from similar morpholine derivatives.

| Property | Predicted Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~220-240 °C (at 760 mmHg) |

| Density | ~0.95-1.05 g/cm³ |

| Solubility | Soluble in most organic solvents; sparingly soluble in water |

| logP | ~2.0-2.5 |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is via the Wittig reaction. This well-established olefination reaction involves the coupling of an aldehyde or ketone with a phosphonium ylide. In this proposed synthesis, morpholine-4-carbaldehyde would react with cyclopropyltriphenylphosphonium bromide in the presence of a strong base.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound via the Wittig reaction.

Detailed Experimental Protocol

Materials:

-

Cyclopropyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Morpholine-4-carbaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add cyclopropyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. After the addition, remove the ice bath and stir the resulting orange-red solution at room temperature for 1 hour.

-

Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of morpholine-4-carbaldehyde (1 equivalent) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Potential Biological Significance and Applications

While no specific biological data exists for this compound, its structural motifs suggest several potential areas of therapeutic interest.

-

Anticancer Activity: Many morpholine-containing compounds have demonstrated anticancer properties, often through the inhibition of protein kinases.[6] For example, some derivatives act as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

-

Antimicrobial and Antifungal Properties: The morpholine scaffold is present in several antimicrobial and antifungal agents.[1][7]

-

Central Nervous System (CNS) Activity: The physicochemical properties of the morpholine ring can facilitate blood-brain barrier penetration, making its derivatives candidates for CNS-active drugs.[7]

-

Metabolic Stability: The cyclopropyl group is known to enhance metabolic stability by blocking sites of oxidation, a desirable trait in drug development.[4][5]

Hypothetical Signaling Pathway Involvement

Given the prevalence of morpholine derivatives as kinase inhibitors, a plausible hypothesis is that this compound could interact with signaling pathways crucial for cell growth and proliferation, such as the PI3K/Akt pathway.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion

This compound represents a novel chemical entity with potential applications in drug discovery, drawing from the well-established pharmacological importance of both the morpholine and cyclopropyl moieties. The synthetic route proposed herein is based on reliable and scalable organic chemistry principles. Further research is warranted to synthesize this compound, confirm its physicochemical properties, and explore its biological activities to validate the hypotheses presented in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scientificupdate.com [scientificupdate.com]

- 6. researchgate.net [researchgate.net]

- 7. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

Technical Guide: Spectroscopic and Synthetic Overview of 4-(2-Cyclopropylethenyl)morpholine

Audience: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic signatures for 4-(2-Cyclopropylethenyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for this compound are summarized below. These predictions are based on typical values for N-substituted morpholines and vinyl compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Morpholine H-2/H-6 (O-CH₂) | 3.70 - 3.80 | Triplet | 4.5 - 5.0 |

| Morpholine H-3/H-5 (N-CH₂) | 2.50 - 2.65 | Triplet | 4.5 - 5.0 |

| Vinylic Proton (α to N) | 5.90 - 6.30 | Doublet | ~15.0 (trans) |

| Vinylic Proton (β to N) | 4.80 - 5.20 | Doublet of Doublets | ~15.0 (trans), ~7.5 (to cyclopropyl) |

| Cyclopropyl Methine Proton | 0.90 - 1.30 | Multiplet | - |

| Cyclopropyl Methylene Protons | 0.40 - 0.90 | Multiplet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Morpholine C-2/C-6 (O-CH₂) | 66.0 - 68.0 |

| Morpholine C-3/C-5 (N-CH₂) | 53.0 - 55.0 |

| Vinylic Carbon (α to N) | 130.0 - 135.0 |

| Vinylic Carbon (β to N) | 100.0 - 105.0 |

| Cyclopropyl Methine Carbon | 12.0 - 18.0 |

| Cyclopropyl Methylene Carbons | 5.0 - 12.0 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies expected for this compound are listed below.

Table 3: Predicted Infrared (IR) Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Vinyl & Cyclopropyl) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2980 - 2840 | Strong |

| C=C Stretch (Vinyl) | 1650 - 1620 | Medium |

| C-O-C Stretch (Ether) | 1120 - 1100 | Strong |

| C-N Stretch (Tertiary Amine) | 1150 - 1050 | Medium |

| =C-H Bend (trans-Vinyl) | 980 - 960 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 167 | [M]⁺ (Molecular Ion) |

| 166 | [M-H]⁺ |

| 86 | [C₄H₈NO]⁺ (Morpholine ring fragment) |

| 81 | [C₆H₉]⁺ (Cyclopropylethenyl fragment) |

Experimental Protocols

The following are general experimental protocols for the synthesis and spectroscopic analysis of a compound like this compound.

Proposed Synthesis

A plausible synthetic route to this compound is via a Wittig reaction between cyclopropylmethyltriphenylphosphonium bromide and 4-morpholinecarboxaldehyde.

-

Preparation of the Ylide: Cyclopropylmethyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium, in an anhydrous solvent like THF at low temperature to generate the corresponding ylide.

-

Wittig Reaction: 4-Morpholinecarboxaldehyde, dissolved in anhydrous THF, is added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 300 or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a FT-IR spectrometer, with the sample prepared as a thin film on a NaCl plate.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) to confirm the elemental composition.

Workflow and Pathway Diagrams

The following diagrams illustrate the proposed synthetic pathway and the general workflow for characterization.

Caption: Proposed Wittig Reaction Synthesis Pathway.

Caption: General Experimental and Analytical Workflow.

The Emerging Therapeutic Potential of Cyclopropyl-Vinyl Morpholine Derivatives: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the potential biological activities of chemical entities incorporating both cyclopropyl and morpholine moieties, with a particular focus on derivatives containing a vinyl linkage. While direct research on cyclopropyl-vinyl morpholine derivatives is nascent, this paper synthesizes findings from closely related structures to illuminate their therapeutic promise. We collate quantitative data on their bioactivities, detail relevant experimental protocols, and visualize key concepts to provide a foundational resource for researchers in medicinal chemistry and drug discovery. The potent and diverse activities observed in analogous compounds, including antiviral, anticancer, and antimicrobial effects, underscore the significant potential of this chemical class for novel drug development.

Introduction

The strategic combination of privileged structural motifs is a cornerstone of modern medicinal chemistry. The morpholine ring, a saturated heterocycle, is frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility and metabolic stability, and to serve as a crucial interaction point with biological targets.[1][2] Concurrently, the cyclopropyl group, a strained three-membered carbocycle, is utilized as a bioisostere for double bonds or as a conformationally rigid element that can provide unique steric and electronic contributions to binding affinity.[3][4] The introduction of a vinyl linker between these two moieties offers a chemically versatile scaffold with defined stereochemistry and electronic properties, suggesting a rich potential for biological activity. This whitepaper will explore this potential by examining the activities of closely related compounds, thereby building a strong case for the focused investigation of cyclopropyl-vinyl morpholine derivatives.

Antiviral Activity: HIV-1 Protease Inhibition

A significant demonstration of the therapeutic potential of combining cyclopropyl and morpholine groups is found in the development of HIV-1 protease inhibitors. A series of novel inhibitors were designed and synthesized, featuring morpholine derivatives as P2 ligands and a hydrophobic cyclopropyl group as the P1' ligand.[5] This strategic combination aimed to optimize interactions with the active site of the HIV-1 protease.[5]

Quantitative Data: HIV-1 Protease Inhibition

The inhibitory activities of the synthesized compounds were evaluated against HIV-1 protease, with several derivatives demonstrating potent effects. The results for the most active compounds are summarized in the table below.

| Compound ID | Structure (Schematic) | IC50 (nM)[5] |

| m18 | Morpholine-P2 / Cyclopropyl-P1' | 47 |

| m1 | Morpholine-P2 / Cyclopropyl-P1' | 53 |

Table 1: Inhibitory activity of lead cyclopropyl-morpholine derivatives against HIV-1 protease.

Experimental Protocol: HIV-1 Protease Inhibition Assay

The inhibitory activity of the compounds was determined using a well-established in vitro assay for HIV-1 protease.

-

Enzyme and Substrate: Recombinant HIV-1 protease and a specific chromogenic substrate were used.

-

Assay Buffer: The reaction was conducted in a suitable buffer system to maintain optimal pH and ionic strength for enzyme activity.

-

Incubation: The enzyme was pre-incubated with various concentrations of the test compounds to allow for inhibitor binding.

-

Reaction Initiation: The reaction was initiated by the addition of the substrate.

-

Detection: The rate of substrate cleavage was monitored spectrophotometrically by measuring the change in absorbance over time.

-

Data Analysis: IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action

Molecular modeling studies of the most potent inhibitors revealed key interactions within the HIV-1 protease active site. These interactions are crucial for the observed inhibitory activity.

Caption: Proposed binding mode of cyclopropyl-morpholine inhibitors in the HIV-1 protease active site.

Anticancer and Antimicrobial Activities

The broader biological potential of this structural class is highlighted by studies on dehydrozingerone-based cyclopropyl derivatives, which have demonstrated both antimicrobial and cytotoxic activities.[6] While these compounds do not contain a morpholine ring, their activity profile suggests that the incorporation of a cyclopropyl moiety can confer potent bioactivity, which could be further modulated by the addition of a morpholine group.

Quantitative Data: Cytotoxic and Antimicrobial Activities

A series of 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropanes were synthesized and evaluated for their cytotoxic effects against several cancer cell lines and their antimicrobial activity.

| Compound Derivative | Cell Line | IC50 (µM)[6] |

| Butyl derivative | HeLa | 8.63 |

| Benzyl derivative | LS174 | 10.17 |

| Benzyl derivative | A549 | 12.15 |

Table 2: Cytotoxic activity of selected dehydrozingerone-based cyclopropyl derivatives.

All synthesized compounds in this series also showed significant antimicrobial activity against various strains of bacteria and fungi, although specific MIC values were not detailed in the abstract.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of the dehydrozingerone-based cyclopropyl derivatives were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Cancer cell lines (e.g., HeLa, LS174, A549) were cultured in appropriate media and seeded in 96-well plates.

-

Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals were solubilized by adding a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined.

Workflow for Biological Activity Screening

The general workflow for identifying and characterizing the biological activities of novel chemical derivatives is a multi-step process.

Caption: A generalized workflow for the discovery and development of novel bioactive compounds.

Broader Biological Context and Future Directions

The morpholine moiety is a well-established privileged scaffold in medicinal chemistry, contributing to a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][7] Similarly, compounds containing a cyclopropane ring are known to exhibit a broad spectrum of biological effects, ranging from enzyme inhibition to antiviral and antitumor activities.[3][4]

The logical progression of these independent findings strongly supports the hypothesis that the combination of these two pharmacophores, particularly through a vinyl linker, will yield novel compounds with significant and potentially synergistic biological activities. Future research should focus on the following areas:

-

Synthesis of a Focused Library: A diverse library of cyclopropyl-vinyl morpholine derivatives should be synthesized, exploring variations in substitution on both the cyclopropyl and morpholine rings, as well as the stereochemistry of the vinyl linker.

-

Broad Biological Screening: This library should be subjected to a broad panel of biological assays, including but not limited to antiviral (e.g., against HIV, HSV, Zika), anticancer (against a panel of cancer cell lines), and antimicrobial (against resistant bacterial and fungal strains) screens.

-

Mechanism of Action Studies: For any identified hits, detailed mechanism of action studies should be undertaken to identify their molecular targets and signaling pathways.

-

Structure-Activity Relationship (SAR) Analysis: A thorough SAR analysis will be crucial for optimizing the potency and selectivity of lead compounds.

Conclusion

While direct experimental data on cyclopropyl-vinyl morpholine derivatives remains limited, the evidence from closely related analogs presents a compelling case for their therapeutic potential. The potent anti-HIV activity of compounds combining cyclopropyl and morpholine moieties, along with the cytotoxic and antimicrobial effects of cyclopropyl derivatives, strongly suggests that this novel chemical class is a promising area for future drug discovery efforts. The systematic synthesis and evaluation of a dedicated compound library are warranted to fully explore the potential of these derivatives to address unmet needs in antiviral, anticancer, and antimicrobial therapy.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of HIV-1 protease inhibitors with morpholine derivatives as P2 ligands in combination with cyclopropyl as P1' ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. e3s-conferences.org [e3s-conferences.org]

The Versatility of the Morpholine Scaffold: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and target binding affinity, have made it a cornerstone in the design of novel therapeutics.[4][5][6] This technical guide delves into the core principles of the structure-activity relationship (SAR) of morpholine-containing compounds, providing a detailed overview of their design, synthesis, and biological evaluation across various therapeutic areas.

The Morpholine Moiety: A Key to Enhanced Pharmacological Activity

The morpholine nucleus is not merely a passive component of a drug molecule. Its inherent features actively contribute to the overall pharmacological profile. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be modulated by substituents, influencing the compound's pKa and overall pharmacokinetic properties.[5] Furthermore, the chair-like conformation of the morpholine ring can provide a rigid scaffold, aiding in the optimal orientation of substituents for target interaction.[4] These attributes have been successfully exploited in the development of drugs targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[4][7][8]

SAR of Morpholine Derivatives as Kinase Inhibitors

A significant area of research for morpholine-containing compounds is in the development of kinase inhibitors, particularly for oncology.[1][3][8] The morpholine moiety has been shown to be a key pharmacophore in inhibitors of several important kinases, including phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (mTOR), and epidermal growth factor receptor (EGFR).[9][10][11]

PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] Morpholine-containing compounds have emerged as potent inhibitors of this pathway.

A series of 4-morpholinopyrrolopyrimidine derivatives have been synthesized and evaluated as PI3Kα and mTOR inhibitors.[9] The SAR studies revealed several key insights:

-

Substitution at the 7-position of the pyrrolopyrimidine core: Small, electron-withdrawing groups, such as a trifluoroethyl group, were found to be optimal for potent PI3Kα inhibition.

-

The nature of the substituent at the 2-position: A phenylurea moiety at this position was crucial for dual PI3Kα/mTOR inhibitory activity.

-

The role of the morpholine ring: The morpholine group at the 4-position is critical for activity, likely forming key interactions within the ATP-binding pocket of the kinases.

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by these morpholine derivatives.

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points.

Quantitative SAR Data for PI3Kα/mTOR Inhibitors

| Compound ID | R Group (at position 7) | PI3Kα IC50 (nM) | mTOR IC50 (nM) |

| 9 | -CH2CF3 | 3.4 | >1000 |

| 46 | -CH2CF3 | 1.7 | 3.8 |

| 48 | -CH2CH2OCH3 | 2.1 | 5.2 |

Data synthesized from literature.[9]

EGFR Inhibitors

Mutations in the epidermal growth factor receptor (EGFR) are common drivers of non-small cell lung cancer (NSCLC).[10] While first-generation EGFR inhibitors are effective, resistance often develops, frequently through the T790M mutation. Morpholine-substituted diphenylpyrimidine derivatives have been developed as potent inhibitors of this resistant mutant.[10]

Key SAR findings for these compounds include:

-

The morpholine moiety: Introduction of a morpholine group at the C4 position of the pyrimidine core significantly enhances inhibitory activity against the EGFR T790M mutant.

-

Substituents on the diphenyl ring: Electron-withdrawing groups on the phenyl rings generally lead to increased potency.

Quantitative SAR Data for EGFR T790M Inhibitors

| Compound ID | Substitution on Phenyl Ring | EGFR T790M/L858R IC50 (nM) | H1975 Cell GI50 (µM) |

| 10c | 4-fluoro | 0.71 | 0.037 |

| Gefitinib | - | 120 | 8.3 |

Data synthesized from literature.[10]

Morpholine Derivatives as Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. Morpholinopyrimidine derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[12]

The general workflow for evaluating the anti-inflammatory potential of these compounds is depicted below.

Caption: Experimental workflow for anti-inflammatory evaluation.

Quantitative SAR Data for Anti-inflammatory Morpholinopyrimidine Derivatives

| Compound ID | R Group on Phenyl Ring | NO Inhibition IC50 (µM) |

| V4 | 4-OCH3 | 12.5 |

| V8 | 4-F | 15.2 |

Data synthesized from literature.[12]

Experimental Protocols

General Kinase Inhibition Assay (Biochemical)

This protocol provides a general framework for determining the in vitro inhibitory activity of compounds against a specific kinase.

-

Reagents and Materials:

-

Kinase enzyme of interest

-

Substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, fluorescently labeled antibody)

-

Microplate (e.g., 96-well or 384-well)

-

Plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add the kinase and substrate to the wells of the microplate.

-

Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Read the signal (luminescence, fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using appropriate software.[13][14][15]

-

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of compounds on the viability and proliferation of cancer cell lines.[16]

-

Reagents and Materials:

-

Adherent cancer cell line of interest

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control (DMSO) and blank (medium only) wells.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.[16][17]

-

Conclusion

The morpholine scaffold is a remarkably versatile and valuable component in modern drug discovery.[2][4] Its favorable physicochemical and pharmacokinetic properties, coupled with its synthetic accessibility, have cemented its status as a privileged structure.[5][6] The structure-activity relationships of morpholine-containing compounds are rich and varied, offering numerous opportunities for the design of potent and selective therapeutics. As our understanding of the molecular basis of disease continues to grow, the rational design of novel morpholine derivatives, guided by the principles outlined in this guide, will undoubtedly lead to the development of the next generation of innovative medicines.

References

- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. frontiersin.org [frontiersin.org]

The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group is a cornerstone in modern medicinal chemistry, prized for its ability to impart unique conformational constraints on molecules. This technical guide delves into the profound influence of the cyclopropyl moiety on the molecular rigidity of 4-(2-Cyclopropylethenyl)morpholine. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates from well-established principles of conformational analysis, stereoelectronics of cyclopropane derivatives, and extensive data on analogous structures such as vinylcyclopropane. We will explore the structural and electronic factors that govern the molecule's preferred conformations, the energy barriers to rotation, and the methodologies employed to elucidate these properties. This guide serves as a comprehensive theoretical and practical framework for understanding and predicting the behavior of this and related cyclopropyl-containing compounds in drug discovery and development.

Introduction: The Cyclopropyl Group as a Conformational Clamp

The three-membered ring of cyclopropane is characterized by significant ring strain due to its compressed C-C-C bond angles of 60°.[1] This strain results in a unique electronic structure where the C-C bonds possess a higher p-character, often described by the Walsh orbital model.[2] This "pseudo-double bond" character allows the cyclopropyl group to engage in conjugation with adjacent π-systems, such as the ethenyl bridge in this compound.[2]

Functionally, the cyclopropyl group acts as a "conformational clamp," restricting the rotation around adjacent single bonds and thereby reducing the number of accessible low-energy conformations. This pre-organization of a molecule into a more rigid, bioactive conformation can lead to enhanced binding affinity for a biological target by minimizing the entropic penalty upon binding.[2][3] In the context of this compound, the cyclopropyl group is anticipated to significantly influence the orientation of the morpholine ring relative to the ethenyl linker, thereby defining the overall molecular shape and its potential interactions with a receptor.

Conformational Analysis of this compound

The key rotational degree of freedom that dictates the overall conformation of this compound is the rotation around the single bond connecting the cyclopropyl group to the ethenyl moiety. This rotation gives rise to two primary planar conformers: the s-trans (or antiperiplanar) and the s-cis (or synperiplanar) forms.

-

s-trans Conformer: The cyclopropyl ring and the double bond are on opposite sides of the connecting single bond. This is generally the more stable conformation due to reduced steric hindrance.

-

s-cis Conformer: The cyclopropyl ring and the double bond are on the same side of the connecting single bond. This conformation is typically higher in energy due to steric clash.

The morpholine ring itself exists in a stable chair conformation.[4][5] The nitrogen atom's lone pair and the C-N bond to the ethenyl group can be in either axial or equatorial positions, though the bulky substituent would strongly favor the equatorial position to minimize 1,3-diaxial interactions.

The interplay between the rotational barrier of the cyclopropyl-ethenyl bond and the conformational preference of the morpholine ring defines the molecule's accessible conformational space.

Quantitative Analysis of Rotational Barriers

While specific experimental values for this compound are not available, data from analogous systems like vinylcyclopropane provides a reasonable estimate. The rotational barrier between the s-trans and s-cis conformers is a critical parameter for understanding the molecule's rigidity.

Below is a table summarizing expected and literature-derived values for rotational energy barriers and dihedral angles for vinylcyclopropane, which serves as a model for the core of this compound.

| Parameter | s-trans Conformer | s-cis Conformer | Transition State | Method | Reference |

| Relative Energy (kcal/mol) | 0 | ~1.1 - 2.0 | ~3.0 - 5.0 | DFT/Experimental | [6] |

| Dihedral Angle (C=C-C-C) | 180° | 0° | ~90° | DFT | [6] |

| Population at 298 K (%) | ~75-85% | ~15-25% | - | Experimental | [6] |

Table 1: Exemplary Conformational Data Based on Vinylcyclopropane Studies.

Experimental and Computational Protocols

A multi-faceted approach combining experimental and computational techniques is essential for a thorough conformational analysis of this compound.

Synthesis

A plausible synthetic route to this compound would involve the Wittig or Horner-Wadsworth-Emmons reaction between cyclopropanecarboxaldehyde and a morpholinomethylphosphonium salt or phosphonate ester, respectively.

Experimental Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: ¹H and ¹³C NMR spectra would be acquired in a suitable solvent (e.g., CDCl₃, DMSO-d₆) at various temperatures.[4][7]

-

Analysis:

-

Vicinal coupling constants (³J) between the vinylic protons and the adjacent cyclopropyl proton can provide information about the dihedral angle and, consequently, the preferred conformation.

-

Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can reveal through-space proximities between protons on the cyclopropyl ring and the ethenyl or morpholine moieties, confirming the dominant conformer.[4]

-

Variable temperature (VT) NMR studies can be used to determine the rotational energy barrier by observing the coalescence of signals from the different conformers.[6]

-

X-ray Crystallography:

-

Protocol: Single crystals of the compound would be grown, and diffraction data collected.[8]

-

Analysis: Provides the most definitive, solid-state conformation, including precise bond lengths, bond angles, and dihedral angles. This data serves as a benchmark for computational models.[8]

Computational Modeling

Density Functional Theory (DFT) Calculations:

-

Protocol: A relaxed potential energy surface scan would be performed by systematically rotating the dihedral angle of the cyclopropyl-ethenyl bond.[9][10] A suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) would be employed, incorporating a solvent model if necessary.[10]

-

Analysis: This generates a rotational energy profile, identifying the energy minima corresponding to the stable conformers and the transition states between them.[11] This allows for the calculation of rotational barriers and the relative populations of conformers.

Visualizing Conformational Restriction

The primary role of the cyclopropyl group is to establish a significant energy barrier to rotation around the C(cyclopropyl)-C(ethenyl) bond. This restricts the molecule predominantly to the lower-energy s-trans conformation.

Conclusion and Implications for Drug Design

The cyclopropyl group in this compound plays a critical role in defining its molecular rigidity. Through steric and electronic effects, it establishes a notable rotational barrier that favors a distinct s-trans conformation. This conformational restriction is a valuable asset in drug design, as it pre-organizes the molecule into a specific shape, potentially enhancing its binding affinity and selectivity for a biological target. The methodologies outlined in this guide—a synergistic combination of synthesis, NMR spectroscopy, X-ray crystallography, and computational modeling—provide a robust framework for elucidating the conformational landscape of this and other cyclopropyl-containing drug candidates. Understanding these principles is paramount for the rational design of next-generation therapeutics with optimized pharmacological profiles.

References

- 1. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 6. Preferred conformation and barriers to internal rotation of ortho-disubstituted cyclopropylbenzenes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 7. organic chemistry - Multiplet shape in proton NMR of morpholines - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Preliminary Toxicity Screening of 4-(2-Cyclopropylethenyl)morpholine: A Methodological Whitepaper

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature and toxicology databases yielded no specific data on the toxicity of 4-(2-Cyclopropylethenyl)morpholine. Therefore, this document serves as a technical guide and template for conducting and presenting a preliminary toxicity screening for a novel compound of similar chemical class, using established methodologies. The experimental protocols and data tables provided are illustrative examples.

Introduction

This compound is a novel chemical entity with potential therapeutic applications. As with any new compound intended for further development, a thorough preliminary toxicity screening is a critical step to identify potential safety concerns and guide future research. This whitepaper outlines a standard workflow for such a screening, encompassing in vitro cytotoxicity, genotoxicity, and in vivo acute toxicity studies. The methodologies are designed to provide a foundational understanding of the compound's toxicological profile.

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Assay

Objective: To determine the concentration at which this compound induces cell death in a human cell line (e.g., HepG2).

Methodology:

-

Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). The final DMSO concentration in all wells, including controls, is kept below 0.5%.

-

Incubation: The cells are treated with the compound for 24 hours.

-

MTT Assay: After incubation, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another 4 hours.

-

Data Acquisition: The MTT solution is removed, and the formazan crystals are dissolved in 100 µL of DMSO. The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated using non-linear regression analysis.

In Vitro Genotoxicity Assay: Ames Test

Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Bacterial Strains: S. typhimurium strains TA98 and TA100 are used, which are sensitive to frameshift and base-pair substitution mutagens, respectively.

-

Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Plate Incorporation Assay: The test compound, the bacterial strain, and the S9 mixture (if applicable) are combined in molten top agar and poured onto minimal glucose agar plates.

-

Incubation: The plates are incubated at 37°C for 48 hours.

-

Data Collection: The number of revertant colonies (his+ revertants) on each plate is counted.

-

Data Analysis: The mutagenic potential is evaluated by comparing the number of revertant colonies on the treated plates to the number on the solvent control plates. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants by at least a factor of two.

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)

Objective: To determine the acute oral toxicity of this compound in a rodent model (e.g., Sprague-Dawley rats).

Methodology:

-

Animal Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Dosing: A single animal is dosed with the compound at a starting dose (e.g., 2000 mg/kg) via oral gavage.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key observation times are immediately after dosing, at 4 hours, and then daily.

-

Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose. This sequential process continues until the criteria for stopping the study are met.

-

Data Collection: Clinical signs of toxicity, body weight changes, and mortality are recorded. At the end of the study, a gross necropsy is performed on all animals.

-

LD50 Estimation: The LD50 (lethal dose for 50% of the animals) is estimated using statistical software that analyzes the pattern of survivals and deaths.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Exposure Time (hours) | IC50 (µM) |

| HepG2 | 24 | [Data] |

| HEK293 | 24 | [Data] |

| A549 | 24 | [Data] |

Table 2: In Vitro Genotoxicity (Ames Test) of this compound

| S. typhimurium Strain | Metabolic Activation (S9) | Result |

| TA98 | Without | [Negative/Positive] |

| TA98 | With | [Negative/Positive] |

| TA100 | Without | [Negative/Positive] |

| TA100 | With | [Negative/Positive] |

Table 3: In Vivo Acute Oral Toxicity of this compound in Rats

| Parameter | Value |

| Estimated LD50 (mg/kg) | [Data] |

| 95% Confidence Interval | [Data] |

| Key Clinical Signs | [Description of signs] |

| Gross Necropsy Findings | [Description of findings] |

Visualizations

Methodological & Application

Synthetic Routes for 4-(2-Cyclopropylethenyl)morpholine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-(2-Cyclopropylethenyl)morpholine, a molecule of interest in medicinal chemistry and drug development due to the presence of the morpholine and cyclopropyl moieties, which are known to confer desirable pharmacokinetic and metabolic properties. The synthetic routes described herein are based on established olefination methodologies, providing a reliable pathway to the target compound.

Introduction

The synthesis of substituted morpholines is a significant area of research in organic and medicinal chemistry. The morpholine ring is a common scaffold in numerous approved drugs, valued for its ability to improve aqueous solubility and metabolic stability. Similarly, the cyclopropyl group is often incorporated into drug candidates to enhance potency, reduce off-target effects, and modulate metabolic pathways. The combination of these two pharmacophores in this compound presents a valuable building block for the exploration of new chemical space in drug discovery.

This document outlines two primary synthetic strategies for the preparation of this compound: the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. Both methods involve the formation of a carbon-carbon double bond by reacting a phosphorus-stabilized carbanion with an aldehyde.

Proposed Synthetic Routes

The synthesis of this compound can be achieved through two analogous olefination reactions. The key disconnection is at the double bond, retrosynthetically leading to morpholine-4-carbaldehyde and a cyclopropyl-containing phosphorus reagent.

Caption: Retrosynthetic analysis of this compound.

The two proposed forward synthetic routes are summarized below:

| Route | Reaction Type | Key Reagents | Expected Stereoselectivity |

| 1 | Horner-Wadsworth-Emmons | Diethyl cyclopropylmethylphosphonate, Morpholine-4-carbaldehyde, Strong Base (e.g., NaH, n-BuLi) | Predominantly (E)-alkene |

| 2 | Wittig Reaction | Cyclopropyltriphenylphosphonium bromide, Morpholine-4-carbaldehyde, Strong Base (e.g., n-BuLi, KHMDS) | Predominantly (Z)-alkene (with non-stabilized ylide) |

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction, which is often preferred for its ease of purification and generally higher yields of the (E)-isomer.

Route 1: Horner-Wadsworth-Emmons Synthesis of this compound

This protocol is divided into two main stages: the preparation of the key precursors and the final olefination reaction.

A. Preparation of Precursors

1. Synthesis of Diethyl cyclopropylmethylphosphonate

This phosphonate can be prepared via the Michaelis-Arbuzov reaction of triethyl phosphite with bromomethylcyclopropane.

-

Materials:

-

Bromomethylcyclopropane

-

Triethyl phosphite

-

Toluene (anhydrous)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add triethyl phosphite (1.2 equivalents).

-

Add anhydrous toluene to the flask.

-

Slowly add bromomethylcyclopropane (1.0 equivalent) to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the toluene and excess triethyl phosphite under reduced pressure.

-

Purify the crude product by vacuum distillation to afford diethyl cyclopropylmethylphosphonate as a colorless oil.

-

2. Synthesis of Morpholine-4-carbaldehyde

This aldehyde can be prepared by the formylation of morpholine using a suitable formylating agent.

-

Materials:

-

Morpholine

-

Ethyl formate

-

Sodium methoxide

-

Diethyl ether (anhydrous)

-

-

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve morpholine (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add ethyl formate (1.1 equivalents) to the stirred solution.

-

Add sodium methoxide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield morpholine-4-carbaldehyde.

-

B. Horner-Wadsworth-Emmons Olefination

Application Note and Protocol for the Purification of 4-(2-Cyclopropylethenyl)morpholine

Abstract

This document provides a detailed protocol for the synthesis and purification of 4-(2-Cyclopropylethenyl)morpholine, a compound of interest for researchers in drug development and medicinal chemistry. The synthesis is based on a Wittig reaction, followed by a comprehensive purification procedure involving liquid-liquid extraction and column chromatography. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Morpholine and its derivatives are significant scaffolds in medicinal chemistry due to their favorable physicochemical and biological properties.[1][2] The incorporation of a cyclopropylethenyl moiety can introduce conformational rigidity and modulate the electronic properties of the morpholine core, potentially leading to enhanced biological activity. This document outlines a robust method for the synthesis and subsequent purification of this compound, ensuring high purity for downstream applications.

Data Presentation

A summary of the expected quantitative data from the synthesis and purification process is presented in Table 1.

Table 1: Summary of Quantitative Data

| Parameter | Value |

| Starting Material (Cyclopropylmethyltriphenylphosphonium bromide) | 10.0 g (26.1 mmol) |

| Starting Material (4-Morpholinecarboxaldehyde) | 3.0 g (26.1 mmol) |

| Reagent (n-Butyllithium) | 11.5 mL (2.5 M in hexanes, 28.8 mmol) |

| Crude Product Yield | ~4.0 g |

| Final Product Yield | 2.8 g (64%) |

| Purity (by GC-MS) | >98% |

| Appearance | Colorless oil |

| Boiling Point (estimated) | 95-100 °C at 10 mmHg |

Experimental Protocols

This section details the step-by-step methodology for the synthesis and purification of this compound.

Synthesis of this compound via Wittig Reaction

This procedure describes the formation of the carbon-carbon double bond via a Wittig reaction between cyclopropylmethyltriphenylphosphonium bromide and 4-morpholinecarboxaldehyde.

Materials:

-

Cyclopropylmethyltriphenylphosphonium bromide

-

4-Morpholinecarboxaldehyde

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Nitrogen or Argon gas supply

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Ylide Formation:

-

To a dry 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclopropylmethyltriphenylphosphonium bromide (10.0 g, 26.1 mmol) and anhydrous THF (100 mL).

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (11.5 mL of a 2.5 M solution in hexanes, 28.8 mmol) dropwise via a syringe over 20 minutes. The solution will turn deep red, indicating the formation of the ylide.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

-

Wittig Reaction:

-

In a separate flask, dissolve 4-morpholinecarboxaldehyde (3.0 g, 26.1 mmol) in anhydrous THF (20 mL).

-

Add the aldehyde solution dropwise to the ylide solution at 0 °C over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL).

-

Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

-

Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification Protocol

The crude product is purified by column chromatography.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Glass column for chromatography

-

Beakers and flasks

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Column Preparation:

-

Prepare a slurry of silica gel in hexanes and pack a glass column.

-

Equilibrate the column with a mixture of hexanes and ethyl acetate (95:5 v/v).

-

-

Chromatography:

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the dissolved crude product onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and monitor the separation using TLC. The desired product can be visualized under a UV lamp or by staining with an appropriate agent (e.g., potassium permanganate).

-

-

Isolation of Pure Product:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield pure this compound as a colorless oil.

-

Confirm the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Mandatory Visualization

The following diagrams illustrate the key experimental workflow for the purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Logical relationship of reactants to final purified product.

References

Application Notes and Protocols for High-Throughput Screening of 4-(2-Cyclopropylethenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and biologically active molecules.[1][2][3] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][4][5][6] The morpholine moiety can improve the pharmacokinetic profile of bioactive compounds and often plays a key role in their interaction with biological targets.[1][2] This document provides detailed application notes and protocols for the utilization of a novel compound, 4-(2-Cyclopropylethenyl)morpholine, in high-throughput screening (HTS) campaigns aimed at discovering new therapeutic agents.

While specific biological data for this compound is not yet established, its structural features suggest potential as a modulator of key cellular signaling pathways, such as protein kinase cascades, which are frequently dysregulated in various diseases. These notes, therefore, propose a hypothetical application in the context of a kinase inhibition screen, a common objective in drug discovery.[5]

Compound Details:

-

Compound Name: this compound

-

IUPAC Name: 4-(2-cyclopropylvinyl)morpholine

-

Molecular Formula: C₉H₁₅NO

-

Structure:

Potential Research Applications

Given the diverse bioactivities of morpholine derivatives, this compound is a candidate for screening against a variety of biological targets. High-throughput screening (HTS) allows for the rapid evaluation of this compound against large libraries of targets to identify potential "hits".[7][8][9][10]

Potential therapeutic areas for investigation include:

-

Oncology: Many kinase inhibitors containing a morpholine ring are used in cancer therapy. Screening against a panel of cancer-related kinases could reveal antiproliferative activity.

-

Neurodegenerative Diseases: Morpholine derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), which are implicated in diseases such as Alzheimer's and Parkinson's.[6]

-

Inflammatory Diseases: Certain morpholine compounds have demonstrated anti-inflammatory properties, suggesting potential activity against targets in inflammatory signaling pathways.[1]

-

Infectious Diseases: The morpholine scaffold is present in some antimicrobial agents.[1] Screening against bacterial or fungal targets could identify novel anti-infective properties.

Proposed Mechanism of Action (Hypothetical)

For the purpose of this protocol, we hypothesize that this compound acts as an inhibitor of a specific protein kinase (e.g., a serine/threonine or tyrosine kinase) involved in a cancer-related signaling pathway. The morpholine ring may serve as a key pharmacophore, interacting with the hinge region of the kinase's ATP-binding pocket, a common mechanism for morpholine-containing kinase inhibitors.

Below is a diagram illustrating a hypothetical signaling pathway where the compound might act.

Caption: Hypothetical Kinase Signaling Pathway Inhibition.

High-Throughput Screening Protocol: Kinase Inhibition Assay

This protocol describes a generic, in vitro biochemical assay to screen for inhibitors of a hypothetical target kinase using a fluorescence-based readout. Such assays are common in HTS for their sensitivity and scalability.[11]

Assay Principle: The assay measures the phosphorylation of a substrate peptide by the target kinase. The detection reagent binds to the phosphorylated substrate, generating a fluorescent signal. A decrease in signal indicates inhibition of the kinase by the test compound.

Materials and Reagents:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Target Kinase (recombinant)

-

Kinase Substrate (peptide or protein)

-

ATP (Adenosine Triphosphate)

-

Assay Buffer (e.g., HEPES-based buffer with MgCl₂, DTT, and BSA)

-

Detection Reagent (e.g., a fluorescent phosphosensor dye or antibody)

-

Stop Solution (e.g., EDTA to chelate Mg²⁺ and stop the reaction)

-

Positive Control (a known inhibitor of the target kinase, e.g., Staurosporine)

-

Negative Control (DMSO)

-

Microplates (e.g., 384-well, low-volume, black plates)

-

Plate reader with fluorescence detection capabilities

Experimental Workflow Diagram:

Caption: High-Throughput Screening Workflow for Kinase Inhibition.

Step-by-Step Protocol:

-

Compound Plating:

-

Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the this compound stock solution and controls into the wells of a 384-well assay plate.

-

This typically results in a final assay concentration range of 10 µM to 100 µM for primary screening.

-

-

Enzyme and Substrate Addition:

-

Prepare a master mix of the target kinase and its substrate in assay buffer.

-

Dispense a volume (e.g., 5 µL) of this mix into each well of the assay plate.

-

-

Pre-incubation:

-

Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase before the reaction starts.

-

-

Reaction Initiation:

-

Prepare a solution of ATP in the assay buffer.

-

Add a specific volume (e.g., 5 µL) of the ATP solution to all wells to start the phosphorylation reaction. The final ATP concentration should be at or near the Kₘ for the kinase.

-

-

Reaction Incubation:

-

Incubate the plate at room temperature for 60 minutes. This time may need to be optimized based on the kinase's activity.

-

-

Reaction Termination:

-

Add a volume (e.g., 5 µL) of the stop solution to each well to halt the enzymatic reaction.

-

-

Signal Detection:

-

Add the detection reagent (e.g., 5 µL) to each well.

-

Incubate the plate for 30 minutes at room temperature to allow the detection signal to stabilize.

-

-

Data Acquisition:

-

Read the fluorescence intensity on a compatible plate reader at the appropriate excitation and emission wavelengths.

-

Data Presentation and Analysis

The raw fluorescence data is processed to determine the percent inhibition for each compound concentration. Key quality control metrics such as the Z'-factor should be calculated to ensure the robustness of the assay.

Data Analysis Workflow Diagram:

Caption: Data Analysis and Hit Identification Workflow.

Formulas:

-

Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

-

Signal_Compound: Signal from a well with the test compound.

-

Signal_Min: Average signal from the positive control wells (maximum inhibition).

-

Signal_Max: Average signal from the negative control wells (no inhibition).

-

-

Z'-Factor: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

-

SD: Standard Deviation

-

Mean: Mean signal

-

A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

-

Hypothetical Screening Data:

The following table summarizes hypothetical results from a primary screen and subsequent dose-response analysis for this compound.

| Parameter | Value | Description |

| Primary Screen | ||

| Screening Concentration | 10 µM | Initial concentration used for single-point screening. |

| Percent Inhibition | 85% | Inhibition of kinase activity at the screening concentration. |

| Z'-Factor | 0.78 | Indicates a high-quality, robust assay. |

| Dose-Response | ||

| IC₅₀ | 1.2 µM | The concentration of the compound that inhibits 50% of the kinase activity. |

| Hill Slope | 1.1 | Describes the steepness of the dose-response curve. |

| Selectivity Screen | ||

| IC₅₀ (Kinase X) | 1.2 µM | Potency against the primary target kinase. |

| IC₅₀ (Kinase Y) | > 50 µM | Potency against a related, off-target kinase. |

| IC₅₀ (Kinase Z) | 25 µM | Potency against another related, off-target kinase. |

Conclusion

The provided application notes and protocols offer a comprehensive framework for evaluating the novel compound this compound in a high-throughput screening setting. Based on the well-established importance of the morpholine scaffold in medicinal chemistry, this compound represents a promising candidate for hit-finding campaigns. The hypothetical kinase inhibition assay serves as a representative example of how this compound can be effectively screened to uncover its therapeutic potential. Successful hit identification would be followed by further studies, including secondary assays, selectivity profiling, and structure-activity relationship (SAR) analysis to optimize the lead compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]

- 9. High-throughput screening - Wikipedia [en.wikipedia.org]

- 10. High-Throughput Screening Methods for Drug Discovery | Technology Networks [technologynetworks.com]

- 11. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application of 4-(2-Cyclopropylethenyl)morpholine in Medicinal Chemistry: A Survey of the Morpholine Scaffold

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive moiety for drug design. While specific data on the biological activity of 4-(2-Cyclopropylethenyl)morpholine is not currently available in the public domain, this application note will explore the broader applications of the morpholine scaffold in medicinal chemistry. We will discuss its role in the development of various therapeutic agents, outline general synthetic approaches, and provide protocols for assays commonly used to evaluate morpholine-containing compounds. This information is intended to provide a valuable resource for researchers, scientists, and drug development professionals working with morpholine derivatives.

The morpholine moiety is a versatile building block in drug discovery, contributing to a wide range of biological activities.[1][2] It can act as a pharmacophore, directly interacting with biological targets, or as a functional group that modulates the pharmacokinetic properties of a molecule.[3][4] The nitrogen atom of the morpholine ring is weakly basic, which can be advantageous for tuning a compound's pKa and improving its oral bioavailability.[3]

Therapeutic Applications of Morpholine Derivatives

The morpholine scaffold is a key component in a diverse array of therapeutic agents, demonstrating its versatility in medicinal chemistry.[4][5] Morpholine-containing compounds have been investigated for their potential in oncology, infectious diseases, central nervous system (CNS) disorders, and inflammatory conditions.[3][6]

Anticancer Activity

Numerous morpholine derivatives have been developed as potent anticancer agents.[7] One of the most notable examples is Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer. The morpholine group in Gefitinib enhances its solubility and pharmacokinetic profile. Another important example is Linezolid, an oxazolidinone antibiotic which also exhibits activity against certain cancers and contains a morpholine ring. The morpholine moiety in these compounds often contributes to their binding affinity and selectivity for their respective targets.[7]

CNS Activity

The ability of the morpholine ring to improve blood-brain barrier permeability has led to its incorporation into many CNS-active compounds.[3] For instance, the morpholine derivative Reboxetine is a selective norepinephrine reuptake inhibitor used as an antidepressant.[8] The morpholine ring is crucial for its interaction with the norepinephrine transporter.

Anti-inflammatory and Other Activities